molecular formula C8H12N2O B15245058 1-(3,4-Diaminophenyl)ethanol

1-(3,4-Diaminophenyl)ethanol

Cat. No.: B15245058
M. Wt: 152.19 g/mol
InChI Key: NTELPMWFWXWQCF-UHFFFAOYSA-N
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Description

1-(3,4-Diaminophenyl)ethanol is an organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . It is characterized by a benzene ring substituted with two amino groups (at the 1 and 3 positions) and an ethanol functional group. This structure classifies it as a diaminophenyl derivative and an amino alcohol, making it a versatile intermediate in organic synthesis and materials science. This compound serves as a key precursor in the synthesis of more complex molecules. A primary research and industrial application of this compound is its use as a primary intermediate in oxidative hair dyeing compositions . In this context, it reacts with couplers to form colored indo dyes, providing a range of shades on the hair fiber. Its structure is analogous to other diaminophenyl ethanol compounds patented for this specific use . Researchers value this diamine for exploring novel chemical entities and developing new materials. Handling requires appropriate safety precautions. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and conduct a thorough risk assessment before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(3,4-diaminophenyl)ethanol

InChI

InChI=1S/C8H12N2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,9-10H2,1H3

InChI Key

NTELPMWFWXWQCF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)N)N)O

Origin of Product

United States

Chemical Transformations and Derivatization Pathways of 1 3,4 Diaminophenyl Ethanol

Reactions Involving the Aromatic Amino Groups

The two primary aromatic amino groups on the benzene (B151609) ring are nucleophilic centers and are the sites for numerous chemical reactions, including acylation, alkylation, diazotization, and condensation.

Acylation and Alkylation Reactions

The amino groups of 1-(3,4-Diaminophenyl)ethanol can be readily acylated and alkylated. Acylation, the introduction of an acyl group (R-C=O), is a common method for protecting amino groups or for synthesizing amides with specific properties. mdpi.com This transformation is typically achieved by reacting the diamine with acylating agents such as acyl chlorides or acid anhydrides. mdpi.comthieme-connect.de The reaction can proceed under various conditions, including solvent- and catalyst-free environments, for instance, using acetic anhydride (B1165640) at a moderate temperature. mdpi.com Catalysts like 4-(dimethylamino)pyridine (DMAP) are known to significantly accelerate the rate of acylation reactions. thieme-connect.de

Alkylation involves the introduction of an alkyl group onto the nitrogen atoms. This can be accomplished using alkyl halides. For instance, the amino groups can be alkylated with reagents like methyl iodide. nih.gov

Table 1: Examples of Acylation and Alkylation Reactions

Reaction Type Reactant Reagent(s) Expected Product
Acylation This compound Acetic Anhydride N,N'-(4-(1-hydroxyethyl)-1,2-phenylene)diacetamide
Acylation This compound Benzoyl Chloride, Pyridine N,N'-(4-(1-hydroxyethyl)-1,2-phenylene)dibenzamide
Alkylation This compound Methyl Iodide, Base 1-(3,4-Bis(methylamino)phenyl)ethanol

Diazotization and Azo Coupling Chemistry

Primary aromatic amines are characteristic precursors for the synthesis of diazonium salts through a process known as diazotization. byjus.com This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures. byjus.comchemspider.com The resulting diazonium salt is a highly reactive intermediate. globalresearchonline.net Given the presence of two primary amino groups, this compound can potentially form a bis-diazonium salt. It is crucial to handle isolated diazonium salts with care due to their potential instability and explosive nature. chemspider.com Modern techniques, such as flow chemistry, offer safer methods for generating and using these reactive species in a continuous process. nih.gov

The synthesized diazonium salts are valuable electrophiles in azo coupling reactions. wikipedia.orgresearchgate.net They can react with electron-rich aromatic compounds, known as coupling agents (e.g., phenols, naphthols, or other aromatic amines), to form brightly colored azo compounds. globalresearchonline.netwikipedia.orgchemguide.co.uk These compounds are characterized by the -N=N- (azo) bridge linking two aromatic rings and are widely used as dyes. globalresearchonline.netchemguide.co.uk For example, coupling with β-naphthol under alkaline conditions would be expected to produce an intensely colored azo dye. chemguide.co.uk

Table 2: Diazotization and Azo Coupling Reactions

Reaction Step Reactant Reagent(s) Expected Intermediate/Product
Diazotization This compound NaNO₂, HCl (aq), 0-5 °C 4-(1-Hydroxyethyl)-1,2-phenylenebis(diazonium) chloride
Azo Coupling 4-(1-Hydroxyethyl)-1,2-phenylenebis(diazonium) chloride β-Naphthol, NaOH (aq) Bis-azo dye derivative
Azo Coupling 4-(1-Hydroxyethyl)-1,2-phenylenebis(diazonium) chloride Phenol (B47542), NaOH (aq) Bis-azo dye derivative

Schiff Base Formation and Condensation Reactions

The primary amino groups of this compound can undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. wikipedia.orgtsijournals.com This reaction involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond (azomethine group). wikipedia.org The reaction can be performed with a variety of aldehydes and ketones, leading to the formation of symmetrical diimino tetradentate Schiff base ligands if a 1:2 molar ratio of the diamine to the carbonyl compound is used. researchgate.net

These Schiff bases are significant in coordination chemistry as they can form stable complexes with various metal ions. tsijournals.comresearchgate.net Additionally, condensation reactions can occur with carboxylic acids to form amides, a fundamental reaction in organic and biological chemistry. unizin.org

Table 3: Schiff Base Formation Reactions

Reactant Carbonyl Compound Expected Product (Schiff Base)
This compound Salicylaldehyde (2 molar equivalents) 2,2'-((((4-(1-hydroxyethyl)-1,2-phenylene)bis(azanylylidene))bis(methanylylidene))bis(phenol))
This compound Benzaldehyde (2 molar equivalents) 1-(3,4-Bis((benzylidene)amino)phenyl)ethanol
This compound Acetone (2 molar equivalents) 1-(3,4-Bis(((propan-2-ylidene)amino)phenyl)ethanol

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol group (-CH(OH)CH₃) on the side chain provides another site for chemical modification, primarily through reactions like esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

The secondary alcohol can be converted into an ester through reaction with a carboxylic acid or its derivatives, such as acyl chlorides or acid anhydrides. libretexts.org The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like concentrated sulfuric acid. libretexts.orgmasterorganicchemistry.com This is a reversible reaction where a molecule of water is eliminated. chemguide.co.uklibretexts.org Alternatively, using more reactive acyl chlorides or acid anhydrides can lead to a faster and often irreversible formation of the ester. libretexts.org

Etherification, the formation of an ether, can be achieved by reacting the alcohol with an alkylating agent. A classic method is the Williamson ether synthesis, though it is more typically applied to alkoxides formed from alcohols. Other methods include the acid-catalyzed intermolecular dehydration of alcohols, although this is more efficient for producing symmetrical ethers from primary alcohols. rsc.org

Table 4: Esterification and Etherification Reactions

Reaction Type Reactant Reagent(s) Expected Product
Esterification This compound Acetic Acid, H₂SO₄ (cat.) 1-(3,4-Diaminophenyl)ethyl acetate
Esterification This compound Ethanoyl Chloride, Pyridine 1-(3,4-Diaminophenyl)ethyl acetate
Etherification This compound Sodium Hydride, then Methyl Iodide 1-(3,4-Diaminophenyl)-1-methoxyethane

Oxidation and Reduction Transformations

The secondary alcohol functionality can be oxidized to the corresponding ketone. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like chromium trioxide (CrO₃). The product of this reaction would be 1-(3,4-diaminophenyl)ethanone.

Conversely, while the alcohol is already in a reduced state, the synthesis of this compound itself often involves a reduction step. For example, the reduction of the corresponding ketone, 1-(3,4-diaminophenyl)ethanone, using a reducing agent like sodium borohydride (B1222165) (NaBH₄), would yield the secondary alcohol. prepchem.com A more comprehensive synthesis could involve the reduction of a precursor like p-nitroacetophenone, where both the nitro group and the ketone are reduced simultaneously or sequentially to yield the final product. prepchem.com

Table 5: Oxidation and Reduction Transformations

Reaction Type Reactant Reagent(s) Expected Product
Oxidation This compound Potassium Permanganate (KMnO₄) or PCC 1-(3,4-Diaminophenyl)ethanone
Reduction (of precursor) 1-(3,4-Diaminophenyl)ethanone Sodium Borohydride (NaBH₄) This compound

Cyclization Reactions and Heterocyclic Compound Formation

The presence of two adjacent amino groups on the phenyl ring is a classic structural motif for the synthesis of fused nitrogen-containing heterocycles. This ortho-phenylenediamine unit can react with a wide range of reagents to form five-, six-, or seven-membered heterocyclic rings fused to the benzene core.

The versatile ortho-diamino group of this compound is a key precursor for building various fused heterocyclic systems, including the specified triazole and oxadiazole rings.

Benzotriazoles: The formation of a fused 1,2,3-triazole ring, resulting in a benzotriazole (B28993) derivative, is a well-established reaction for ortho-phenylenediamines. This transformation is typically achieved through diazotization, which involves treating the diamine with nitrous acid (HONO), often generated in situ from sodium nitrite and a mineral acid. The reaction proceeds through the formation of a diazonium salt at one amino group, which is then attacked by the adjacent amino group to close the five-membered triazole ring. This method can be applied to synthesize N-substituted 1,2,3-triazoles. frontiersin.org

1,3,4-Oxadiazoles and 1,2,4-Triazoles: While direct one-pot synthesis from the diamine is less common, multi-step pathways can lead to these heterocycles. For instance, the diamine can be converted into an intermediate acid hydrazide, which can then undergo cyclization. Common methods for synthesizing 1,3,4-oxadiazoles involve the cyclization of diacylhydrazines with dehydrating agents like phosphorus oxychloride or the reaction of acid hydrazides with carbon disulfide. mdpi.comnih.govresearchgate.netacs.org Similarly, 1,2,4-triazole (B32235) derivatives can be synthesized from thiosemicarbazide (B42300) intermediates, which can be derived from the initial diamine. raco.cat The synthesis often involves reaction with acyl or aroyl halides followed by cyclization. clockss.org

The table below outlines hypothetical cyclization reactions starting from this compound to form representative nitrogen-containing heterocycles.

Starting MaterialReagent(s)Resulting Heterocycle CoreHypothetical Product Name
This compound1. NaNO₂, HCl 2. Self-cyclizationBenzotriazole1-(1H-Benzo[d] mdpi.comnih.govnjppp.comtriazol-5-yl)ethanol
This compound1. Acetic Anhydride 2. Hydrazine (B178648) 3. CS₂, KOH, Ethanol (B145695)1,3,4-Oxadiazole (via multi-step)1-(4-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)phenyl)ethanol derivative
This compound1. Thiophosgene 2. Hydrazine 3. Carboxylic Acid, POCl₃1,2,4-Triazole (via multi-step)Substituted 1-(4-(4H-1,2,4-triazol-3-yl)phenyl)ethanol derivative

The ortho-diamine functionality is highly effective in forming other fused ring systems, notably benzimidazoles and quinoxalines, through condensation with appropriate carbonyl-containing compounds. These reactions are fundamental in heterocyclic synthesis. clockss.org

Benzimidazoles: The reaction of this compound with aldehydes or carboxylic acids (or their derivatives) is a direct route to 2-substituted benzimidazoles. When an aldehyde is used, the reaction typically occurs under oxidative conditions. The Phillips condensation, using a carboxylic acid, is a classic method that involves heating the reactants, often without a solvent or in a high-boiling solvent like polyphosphoric acid. The ethanol substituent on the phenyl ring would be retained in the final product.

Quinoxalines: These six-membered fused heterocycles are readily prepared by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. The reaction is typically straightforward and proceeds in good yield, providing a direct route to substituted quinoxalines bearing the 1-hydroxyethyl group.

Benzodiazepines: Reaction with a β-dicarbonyl compound, such as acetylacetone, can lead to the formation of a seven-membered fused ring, a 1,5-benzodiazepine. This cyclization typically proceeds upon heating in a suitable solvent, sometimes with an acid catalyst.

The following table details potential reactions for forming these additional fused ring systems.

ReagentFused Ring System FormedHypothetical Product Name
Acetic AcidBenzimidazole (B57391)1-(2-Methyl-1H-benzo[d]imidazol-5-yl)ethanol
Benzil (Diphenylethanedione)Quinoxaline1-(2,3-Diphenylquinoxalin-6-yl)ethanol
Acetylacetone1,5-Benzodiazepine1-(2,4-Dimethyl-3H-benzo[b] nih.govnih.govdiazepin-7-yl)ethanol

Coordination Chemistry: this compound as a Ligand

This compound possesses three potential donor atoms for coordinating with metal ions: the two nitrogen atoms of the diamine group and the oxygen atom of the hydroxyl group. This combination allows it to act as a versatile ligand in the formation of metal complexes. nih.govd-nb.info

The ability of this compound to form complexes is based on the donation of electron pairs from its nitrogen and oxygen atoms to a central metal ion. The specific outcome depends on the metal ion, the reaction conditions, and the stoichiometry. The presence of both hard (N, O) and borderline donor atoms makes it suitable for coordinating with a variety of transition metals. nih.govd-nb.info The formation of stable five- or six-membered chelate rings is a major driving force for complexation. For instance, coordination through the two adjacent amino groups would form a stable five-membered ring. d-nb.info If the hydroxyl group also participates, fused chelate ring systems can be formed. The synthesis of such complexes is often carried out by reacting a salt of the desired metal with the ligand in a suitable solvent, such as ethanol or methanol (B129727). nih.govresearchgate.net

The structural arrangement of the donor atoms in this compound allows for several coordination modes, making it an interesting candidate for ligand design.

Bidentate N,N-Coordination: The ligand can coordinate to a metal center using the two nitrogen atoms of the ortho-diamine moiety. This is a very common coordination mode for ortho-phenylenediamine and its derivatives, leading to the formation of a stable five-membered chelate ring. In this mode, the hydroxyl group would remain as a pendant, non-coordinating arm, which could potentially engage in hydrogen bonding within the crystal lattice.

Tridentate N,N,O-Coordination: A more complex coordination mode involves the participation of both amino groups and the hydroxyl group. This would lead to the formation of two fused chelate rings—a five-membered ring from the N,N-diamine chelation and a larger six- or seven-membered ring involving one of the nitrogens and the hydroxyl oxygen. The feasibility of this mode depends on the flexibility of the ethyl-alcohol side chain and the geometric preferences of the metal ion.

Bridging Ligand: It is also possible for the ligand to act as a bridging unit, connecting two or more metal centers. For example, the diamine portion could chelate to one metal ion, while the hydroxyl group coordinates to an adjacent metal ion, leading to the formation of coordination polymers. dntb.gov.ua

Advanced Spectroscopic and Structural Elucidation of 1 3,4 Diaminophenyl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of 1-(3,4-Diaminophenyl)ethanol by mapping the chemical environments of its proton (¹H) and carbon-¹³ (¹³C) nuclei.

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to the aromatic protons, the protons of the ethanol (B145695) side chain, and the protons of the amine and hydroxyl groups. The electron-donating nature of the two amino groups significantly influences the chemical shifts of the aromatic protons, causing them to appear at a higher field (lower ppm) compared to unsubstituted benzene (B151609).

The protons on the ethanol side chain—the methine (CH) and methyl (CH₃) groups—exhibit characteristic splitting patterns. The methine proton, adjacent to both the aromatic ring and the methyl group, would appear as a quartet, while the methyl protons would appear as a doublet. rsc.org The chemical shifts of the labile protons from the hydroxyl (-OH) and amino (-NH₂) groups can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. libretexts.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shift of the carbon attached to the hydroxyl group (C-OH) is typically found in the range of 50-65 ppm. libretexts.orglibretexts.org The carbons of the aromatic ring are influenced by the diamino substitution pattern, and their shifts can be predicted based on substituent effects. The carbon atoms directly bonded to the nitrogen atoms (C3 and C4) would be significantly shielded.

Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on data from analogous compounds and established substituent effects.

¹H NMR (Proton NMR)
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₃ ~1.4 Doublet ~6.5
-CH(OH) ~4.7 Quartet ~6.5
-NH₂ (x2) ~3.5 - 5.0 Broad Singlet N/A
-OH ~2.0 - 4.0 Broad Singlet N/A

¹³C NMR (Carbon-13 NMR)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C H₃ ~25
-C H(OH) ~70
Aromatic C (unsubstituted) ~110 - 120
Aromatic C (substituted) ~130 - 145

To definitively assign the proton and carbon signals and establish connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar coupling between protons. Key expected correlations include the coupling between the methine proton [-CH(OH)] and the methyl protons (-CH₃) of the ethanol side chain. It would also show correlations between adjacent protons on the aromatic ring, helping to confirm their relative positions. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment maps protons to their directly attached carbons. It would be used to unambiguously link the proton signals of the methyl, methine, and aromatic groups to their corresponding carbon signals in the ¹³C spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of this compound, providing direct information about its functional groups.

The IR and Raman spectra are expected to show characteristic bands for the O-H, N-H, C-O, C-N, and aromatic C=C bonds.

N-H Stretching: As a primary aromatic amine, the molecule will exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric vibrations of the -NH₂ groups. orgchemboulder.comlibretexts.org

O-H Stretching: A broad, strong absorption band for the O-H stretch of the alcohol group is expected in the region of 3600-3200 cm⁻¹, with the broadening indicative of hydrogen bonding. libretexts.orgwpmucdn.com

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanol side chain appear just below 3000 cm⁻¹. libretexts.org

N-H Bending: The scissoring vibration of the primary amine groups is expected to produce a band in the 1650-1580 cm⁻¹ range. libretexts.org

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations within the benzene ring.

C-N and C-O Stretching: The C-N stretching of the aromatic amine will appear as a strong band between 1335-1250 cm⁻¹. orgchemboulder.com The C-O stretching of the secondary alcohol will be visible in the 1200-1000 cm⁻¹ region.

Raman spectroscopy serves as a complementary technique. While the polar O-H and N-H bonds give strong IR signals, the more symmetric vibrations, such as the aromatic ring breathing modes, often produce strong signals in the Raman spectrum. sfu.caresearchgate.net

Predicted Vibrational Band Assignments for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity (IR)
N-H Stretch (asymmetric & symmetric) Primary Amine 3500 - 3300 Medium - Strong
O-H Stretch Alcohol 3600 - 3200 Strong, Broad
Aromatic C-H Stretch Aromatic Ring 3100 - 3000 Medium
Aliphatic C-H Stretch Alkyl 3000 - 2850 Medium
N-H Bend (Scissoring) Primary Amine 1650 - 1580 Medium - Strong
C=C Stretch Aromatic Ring 1600 - 1450 Medium - Strong
C-N Stretch Aromatic Amine 1335 - 1250 Strong

The presence of two primary amine groups and one hydroxyl group makes this compound highly susceptible to both intramolecular and intermolecular hydrogen bonding. These interactions are evident in the IR spectrum through the significant broadening of the O-H and N-H stretching bands. libretexts.org The ability of the -OH and -NH₂ groups to act as both hydrogen bond donors and acceptors can lead to the formation of complex networks in the solid state and in concentrated solutions, influencing the physical properties of the compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. The molecular formula of this compound is C₈H₁₂N₂O, giving it a molecular weight of 168.20 g/mol .

In accordance with the nitrogen rule, the presence of two nitrogen atoms dictates that the molecular ion peak [M]⁺• will have an even mass-to-charge ratio (m/z) of 168. libretexts.org The fragmentation of the molecular ion is dominated by pathways that lead to stable carbocations.

Alpha-Cleavage: The most prominent fragmentation pathway for alcohols is the cleavage of a bond alpha to the oxygen atom. libretexts.orgyoutube.com For this compound, this would involve the loss of the methyl group (•CH₃, mass of 15 Da), leading to a highly stable, resonance-delocalized cation at m/z 153. This is often the base peak in the spectrum.

Dehydration: Loss of a water molecule (H₂O, mass of 18 Da) from the molecular ion is another common fragmentation pathway for alcohols, which would produce a peak at m/z 150. libretexts.orgyoutube.com

Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the ethanol side chain can lead to the formation of a [M-C₂H₅O]⁺ fragment, though the alpha-cleavage pathway is generally more favorable.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Fragmentation Pathway
168 [C₈H₁₂N₂O]⁺• Molecular Ion ([M]⁺•)
153 [C₇H₉N₂O]⁺ Alpha-Cleavage (Loss of •CH₃)
150 [C₈H₁₀N₂]⁺• Dehydration (Loss of H₂O)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed in such molecules are typically π → π* and n → π* transitions. libretexts.org The benzene ring and the amino substituents constitute the principal chromophore, the part of the molecule responsible for light absorption.

The presence of the amino groups, which are strong auxochromes, on the phenyl ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atoms. The specific wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities (ε) provide insights into the electronic structure. For instance, π → π* transitions are generally more intense (higher ε) than n → π* transitions. libretexts.org The solvent environment can also influence the UV-Vis spectrum; polar solvents may interact with the ground and excited states differently, leading to shifts in λmax. researchgate.net

In a broader context, the study of various aromatic compounds by UV-Vis spectroscopy reveals how different substituents affect the electronic absorption spectra. science-softcon.de For example, the introduction of different functional groups can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the energy gap for electronic transitions. libretexts.org The absorption characteristics of ethanol itself are also considered, especially when it is used as a solvent or in fuel mixtures, with specific absorbance limits set by pharmacopoeias to ensure purity. wiley.com

Transition Type Typical Wavelength Range Typical Molar Absorptivity (ε) Description
σ → σ< 200 nmHighExcitation of an electron from a σ bonding orbital to a σ antibonding orbital. Requires high energy. libretexts.org
n → σ150 - 250 nmLow to MediumExcitation of a non-bonding electron to a σ antibonding orbital.
π → π200 - 400 nmHighExcitation of an electron from a π bonding orbital to a π antibonding orbital. Common in conjugated systems. libretexts.orglibretexts.org
n → π250 - 600 nmLowExcitation of a non-bonding electron to a π antibonding orbital. libretexts.org

X-ray Crystallography for Solid-State Structure and Supramolecular Assembly

The crystal structure of a compound is described by its unit cell, which is the smallest repeating unit of the crystal lattice. The dimensions of the unit cell (lengths a, b, c and angles α, β, γ) and the symmetry of the diffraction pattern define the space group. nih.gov The analysis of crystal packing reveals how individual molecules of this compound or its derivatives are arranged in the crystal. For example, in the crystal structure of 4-aminobenzyl alcohol, a related compound, the molecules adopt a "herringbone" pattern. researchgate.net Similarly, the crystal structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol shows that it crystallizes in the monoclinic system with the space group P21/n, with four molecules per unit cell. benthamopen.com The study of a new polymorph of 4-aminobenzyl alcohol also highlighted a herringbone structure with stacks of hydrogen-bonded molecules. researchgate.net

The supramolecular assembly of molecules in a crystal is governed by various intermolecular interactions. For this compound, the presence of hydroxyl (-OH) and amino (-NH2) groups makes it highly susceptible to forming strong hydrogen bonds. These hydrogen bonds, where a hydrogen atom is shared between electronegative atoms like oxygen and nitrogen, play a crucial role in stabilizing the crystal lattice. researchgate.net For instance, in the crystal structure of 2-(1-adamantyl)-1-(3-aminophenyl)ethanol, molecules are linked into pairs by O–H···N hydrogen bonds, and the packing is further stabilized by N–H···O interactions. researchgate.net

Interaction Type Description Typical Energy (kJ/mol)
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like O or N) and another nearby electronegative atom.15 - 40
π-π Stacking A non-covalent attractive interaction between aromatic rings.0 - 50
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.< 5

Advanced Analytical Method Development for Detection and Quantification of Derivatives

The development of sensitive and selective analytical methods is crucial for the detection and quantification of this compound and its derivatives in various matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. For instance, HPLC coupled with a refractive index (RI) detector has been successfully employed for the quantitative analysis of methanol (B129727) in gasoline and ethanol fuels. sbq.org.br This method demonstrated good linearity and accuracy, making it a suitable alternative to gas chromatography (GC). sbq.org.br For the analysis of enantiomeric excess in chiral derivatives, HPLC with a chiral stationary phase, such as an OB-H column, is often utilized. rsc.org

Other advanced techniques include those coupled with mass spectrometry (MS) for enhanced specificity and sensitivity. Spectroscopic methods like infrared (IR) and Raman spectroscopy can also be adapted for quantitative purposes. walshmedicalmedia.com For example, Raman spectroscopy has been used to ratiometrically determine the proportion of bioethanol in gasoline by utilizing the unique Raman signals of the components. walshmedicalmedia.com

Thermal Analysis (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Decomposition and Phase Transitions

Thermal analysis techniques provide valuable information about the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition profile. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other phase transitions.

For derivatives of this compound, TGA can be used to determine the temperature at which the compound begins to decompose, which is a measure of its thermal stability. DSC can be used to precisely measure its melting point and to identify any polymorphic transitions. Such thermal data is critical for understanding the material's behavior under different temperature conditions and for quality control purposes. For example, the melting points of novel synthesized thiazolidinedione-1,3,4-oxadiazole derivatives were determined as part of their characterization. nih.gov

Supersonic Jet Spectroscopy for Gas-Phase Conformational Studies

Supersonic jet spectroscopy is a high-resolution spectroscopic technique used to study the properties of molecules in the gas phase, free from the complexities of intermolecular interactions present in the condensed phase. In this method, the molecule of interest is seeded into a carrier gas and expanded through a small nozzle into a vacuum chamber, resulting in a dramatic cooling of the molecules to very low rotational and vibrational temperatures. aps.org This cooling simplifies the electronic spectra, allowing for the resolution of individual vibronic transitions.

Theoretical and Computational Chemistry Investigations of 1 3,4 Diaminophenyl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 1-(3,4-Diaminophenyl)ethanol from first principles. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For this compound, DFT calculations are instrumental in determining its most stable three-dimensional arrangement of atoms, known as the optimized geometry. By employing a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), the geometry of the molecule can be optimized to a minimum on the potential energy surface. This process yields crucial data on bond lengths, bond angles, and dihedral angles.

For instance, in a structurally related compound, 3,4-diaminobenzoic acid, DFT calculations have been successfully used to determine its optimized geometry and thermodynamic parameters. tcichemicals.com Similar calculations for this compound would elucidate the spatial orientation of the diaminophenyl group relative to the ethanol (B145695) substituent.

Furthermore, DFT provides access to a wealth of electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT

ParameterBond/AnglePredicted Value
Bond LengthC-C (aromatic)~1.39 Å
C-N~1.40 Å
C-O~1.43 Å
O-H~0.96 Å
Bond AngleC-C-C (aromatic)~120°
C-C-N~120°
C-O-H~109°
Note: These are typical values and the actual optimized parameters would be obtained from specific DFT calculations.

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. These computed frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of bonds. The resulting theoretical infrared (IR) and Raman spectra serve as a valuable tool for the interpretation of experimental spectra. For example, the characteristic N-H and O-H stretching frequencies would be readily identifiable.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted. cas.org The chemical shift of a nucleus is highly sensitive to its local electronic environment. cas.org DFT calculations can provide theoretical ¹H and ¹³C NMR spectra, aiding in the assignment of the signals observed in experimental NMR. cas.org The protons of the amino groups, the hydroxyl group, the ethyl chain, and the aromatic ring will each have distinct chemical shifts. cas.org

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H Symmetric StretchAmino~3400
N-H Asymmetric StretchAmino~3500
O-H StretchHydroxyl~3600
C-H Stretch (aromatic)Phenyl~3100
C-H Stretch (aliphatic)Ethyl~2900
C-O StretchAlcohol~1050
Note: These are approximate values and may vary based on the computational method and basis set used.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ethanol side chain in this compound allows for the existence of multiple conformers, which are different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. Conformational analysis aims to identify the stable conformers and to understand the energy landscape that governs their interconversion.

By systematically rotating the dihedral angles of the side chain and calculating the corresponding energy, a potential energy surface (PES) can be mapped out. This map reveals the low-energy conformers, which are the most likely to be populated at a given temperature, as well as the energy barriers between them. For molecules with hydroxyl groups and aromatic rings, intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. In the case of this compound, the interaction between the hydroxyl group and the pi-electrons of the benzene (B151609) ring or the amino groups can influence the conformational preferences.

Molecular Dynamics Simulations of this compound Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of the molecule in a more realistic environment, such as in a solvent or interacting with other molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their dynamic behavior over time.

An MD simulation of this compound in an aqueous solution, for example, would reveal how the molecule interacts with water molecules through hydrogen bonding. It would provide information on the solvation structure, the diffusion of the molecule, and its dynamic conformational changes in solution. Such simulations are crucial for understanding how the molecule behaves in a biological or chemical system.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies are a form of predictive modeling that aims to correlate the structural or physicochemical properties of molecules with their observed properties or activities. In a QSPR study of this compound and related compounds, a set of molecular descriptors would be calculated for each molecule. These descriptors can be derived from the molecular structure and can include constitutional, topological, geometrical, and electronic parameters.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to a specific property of interest. This property could be, for instance, its solubility, boiling point, or a biological activity. A well-validated QSPR model can then be used to predict the properties of new, untested compounds, thereby accelerating the process of chemical design and discovery.

Applications of 1 3,4 Diaminophenyl Ethanol in Advanced Materials and Industrial Processes

Role as a Monomer or Cross-linking Agent in Polymer Science

The presence of two primary amine functionalities allows 1-(3,4-diaminophenyl)ethanol to act as a diamine monomer in polycondensation reactions. This is particularly relevant in the synthesis of high-performance polymers such as poly(amide-imide)s (PAIs). researchgate.netresearchgate.nettsijournals.com These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.

In the synthesis of PAIs, a dicarboxylic acid containing an imide ring is reacted with a diamine, such as this compound, through a polycondensation reaction. researchgate.net The resulting polymers can exhibit high glass transition temperatures and good solubility in aprotic solvents. researchgate.net The specific properties of the final polymer, including its solubility and thermal characteristics, can be tailored by the choice of the diamine and diacid monomers. ntu.edu.twepa.gov

Furthermore, the hydroxyl group in this compound introduces a potential site for cross-linking. Cross-linking is a process that forms a three-dimensional network of connected polymer chains, which can significantly enhance the mechanical properties and thermal stability of the resulting material. sigmaaldrich.comresearchgate.netgoogle.com This cross-linking can be achieved through various chemical reactions involving the hydroxyl group, leading to the formation of thermosetting polymers with improved durability. sigmaaldrich.comresearchgate.net The ability to act as both a monomer and a potential cross-linking agent makes this compound a valuable component in the design of complex polymer architectures.

Table 1: Polymerization Reactions Involving Diamine Monomers

Polymer TypeMonomersKey Properties of Resulting Polymer
Poly(amide-imide)s (PAIs)Diamine (e.g., this compound), Dicarboxylic acid with imide ringHigh thermal stability, good mechanical strength, chemical resistance. researchgate.netresearchgate.nettsijournals.com
PolyimidesDiamine, DianhydrideExcellent thermal and chemical stability. dtic.mil

Precursor in the Synthesis of Organic Pigments and Dyes

The aromatic diamine structure of this compound makes it a suitable precursor for the synthesis of various organic dyes and pigments. Azo dyes, for instance, are a large class of colored organic compounds that are characterized by the presence of one or more azo groups (–N=N–). These dyes are synthesized through a process called diazotization, where a primary aromatic amine is treated with a source of nitrous acid to form a diazonium salt. This salt is then coupled with a suitable coupling component, such as a phenol (B47542) or another aromatic amine, to form the azo dye.

Development of Organic Photo-conductive Materials

Organic photoconductive materials are materials that exhibit an increase in electrical conductivity when exposed to light. These materials are essential components in various electronic devices, including photocopiers, laser printers, and organic solar cells. The development of new organic photoconductors is an active area of research, driven by the desire for low-cost, flexible, and easily processable materials.

Aromatic amines and their derivatives are known to possess photoconductive properties. The synthesis of polymers incorporating these structures can lead to materials with desirable photo-responsive characteristics. For example, polymers prepared from diamines and dianhydrides can exhibit photoconductivity. dtic.mil The diamine structure of this compound makes it a candidate for incorporation into such photoconductive polymers. The resulting polymer's ability to absorb light and transport charge would be influenced by the specific polymer architecture and the electronic properties of the constituent monomers.

Utilization in the Fabrication of Chemosensors and Molecular Probes

Chemosensors and molecular probes are molecules designed to detect the presence of specific chemical species or ions through a measurable signal, such as a change in color or fluorescence. nih.gov The design of these sensors often involves a receptor unit that selectively binds to the target analyte and a signaling unit that produces the detectable response.

The structure of this compound, with its amino and hydroxyl functional groups, provides potential binding sites for various analytes. nih.gov These groups can participate in hydrogen bonding or other non-covalent interactions, allowing for the selective recognition of target molecules. For example, the amino groups can be used as a chemical anchor for attaching other reactive moieties to create more complex sensor molecules. nih.gov Furthermore, the aromatic ring can be part of a larger conjugated system that acts as a fluorophore or chromophore, where binding of an analyte can modulate its photophysical properties. For instance, indicator dyes like Methyl red, which also contains an aminophenyl group, change color in response to pH changes. wikipedia.org

Applications in Catalysis and Coordination Polymers

The amino and hydroxyl groups of this compound can act as ligands, capable of coordinating to metal ions. This property opens up possibilities for its use in catalysis and the construction of coordination polymers. mdpi.comspectrumchemical.com Metal complexes containing organic ligands can exhibit catalytic activity in a wide range of chemical transformations. mdpi.comgoogle.com The specific catalytic properties are determined by the nature of the metal center and the coordinating ligand.

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic bridging ligands. nih.govrsc.orgbg.ac.rs These materials can have diverse topologies and functionalities, with potential applications in areas such as gas storage, separation, and catalysis. The difunctional nature of this compound allows it to act as a bridging ligand, connecting multiple metal centers to form one-, two-, or three-dimensional networks. The resulting coordination polymers could exhibit interesting properties derived from both the organic linker and the metal nodes. For example, silver-based coordination polymers have been investigated for their photocatalytic activity in the degradation of organic pollutants. rsc.orgbg.ac.rs The use of this compound as a ligand could lead to the development of new functional coordination materials with tailored properties.

Mechanistic Investigations of Biological Interactions Involving 1 3,4 Diaminophenyl Ethanol Derivatives

Elucidation of Molecular Mechanisms of Enzyme Interaction (e.g., DNA Gyrase Inhibition)

The investigation into how a compound interacts with an enzyme at a molecular level is crucial for drug discovery and development. For antibacterial agents, DNA gyrase is a well-established and attractive target. nih.gov This bacterial enzyme is a type IIA topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. nih.gov Inhibition of DNA gyrase disrupts these vital cellular processes, leading to bacterial cell death. nih.gov

The mechanisms of DNA gyrase inhibition can be broadly categorized as follows:

Competitive Inhibition: Inhibitors can compete with the natural substrates of the enzyme, namely ATP or DNA. nih.gov By binding to the ATP-binding site or the DNA-binding domain, these inhibitors prevent the enzyme from carrying out its function.

Gyrase Poisons: These compounds stabilize the cleavage complex, which is a transient state where the DNA is cut and covalently linked to the enzyme. nih.gov This stabilization leads to double-strand DNA breaks and is a potent mechanism of bactericidal activity. nih.gov

While no studies have specifically implicated 1-(3,4-Diaminophenyl)ethanol derivatives in DNA gyrase inhibition, the general principles of studying such interactions would involve a series of biochemical and biophysical assays.

Illustrative Methodologies for Studying Enzyme Inhibition:

Assay TypeDescriptionExample from Related Fields
Enzyme Activity Assays Measuring the catalytic activity of the enzyme in the presence and absence of the inhibitor. For DNA gyrase, this would typically involve a supercoiling assay using relaxed plasmid DNA as a substrate.Derivatives of 4-oxo-1,4-dihydro-3-pyridinecarboxylic acid have been evaluated for their in vitro trypanocidal effect, which was correlated with DNA-gyrase inhibition.
Binding Assays Determining the affinity of the compound for the enzyme or its individual subunits. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide quantitative data on binding constants.Structure-activity relationship studies on various enzyme inhibitors, such as those for thrombin, often involve determining binding affinities to understand how chemical modifications impact target engagement. nih.gov
Structural Biology Using techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the inhibitor bound to the enzyme. This provides a detailed view of the molecular interactions.The crystal structure of carmegliptin, a DPP-IV inhibitor, in complex with the enzyme has been determined to understand its binding mode.

In Vitro Studies on Molecular Target Binding and Pathway Modulation

In vitro studies are fundamental to understanding the biological effects of a compound at the molecular and cellular level. These studies are performed in a controlled environment outside of a living organism, often using isolated enzymes, cells, or tissues.

For a novel compound class like this compound derivatives, in vitro studies would be the first step to identify potential biological targets and elucidate their mechanism of action. This would typically involve screening the compounds against a panel of enzymes or receptors to identify any inhibitory or activating effects.

Key In Vitro Methodologies:

TechniquePurposeRelevance to Diaminophenyl Compounds
Enzyme Inhibition Assays To determine if a compound can inhibit the activity of a specific enzyme and to quantify its potency (e.g., IC50 or Ki values).1-Alkyl-3-(4'-aminophenyl)pyrrolidine-2,5-diones have been shown to be potent inhibitors of the enzyme aromatase in vitro. nih.gov
Receptor Binding Assays To measure the affinity of a compound for a specific receptor. This is often done using radioligand binding assays.While not specific to this compound, the principles are widely applied in drug discovery.
Cell-Based Assays To assess the effect of a compound on cellular processes, such as cell viability, proliferation, or the activation of specific signaling pathways.The inhibitory effects of various compounds on cancer cell lines are routinely evaluated in vitro.
Gene Expression Analysis To determine how a compound alters the expression of genes within a cell, which can provide clues about the pathways it modulates. Techniques like RT-qPCR or microarray analysis are used.This approach is standard in mechanistic studies across many compound classes.

Although direct studies on this compound are lacking, research on other diamine-containing compounds highlights the potential for this chemical motif to interact with biological targets. For instance, a series of 1,4-diamine derivatives have been investigated as inhibitors of cytochrome P450 3A (CYP3A), an important enzyme in drug metabolism. nih.gov

Structure-Mechanism Relationship Studies for Biological Relevance

Structure-mechanism relationship (SMR) studies are an extension of structure-activity relationship (SAR) studies. While SAR studies correlate changes in chemical structure with changes in biological activity, SMR studies aim to understand how these structural modifications influence the underlying mechanism of action. This deeper understanding is critical for designing more potent, selective, and safer drugs. researchgate.net

For any given class of biologically active compounds, including potential derivatives of this compound, SMR studies would seek to answer questions such as:

How do different substituents on the phenyl ring or modifications to the ethanol (B145695) side chain affect the mode of enzyme inhibition (e.g., competitive vs. non-competitive)?

Does the stereochemistry of the chiral center in this compound influence its binding affinity or mechanism of action?

Can structural changes alter the compound's ability to modulate a specific signaling pathway?

Illustrative Examples of SMR from Related Research:

Compound ClassStructural FeatureMechanistic Insight
Arylalkylhydrazines Nature of the arylalkyl groupThe structure of the arylalkyl group in hydrazine (B178648) derivatives influences whether they act as mechanism-based inactivators of monoamine oxidases A and B, with alkylation occurring at the N(5) position of the FAD cofactor. nih.gov
3-Amidinophenylalanine Derivatives Nα- and C-terminal substituentsVariations in these substituents on the 3-amidinophenylalanine scaffold have been systematically studied to understand their role in the potent and selective inhibition of the enzyme thrombin. nih.gov
1-Alkyl-3-(4'-aminophenyl)pyrrolidine-2,5-diones Length of the 1-alkyl chainThe inhibitory potency against the enzyme aromatase was found to be dependent on the length of the alkyl chain, with the 1-hexyl derivative being the most potent. nih.gov

Emerging Research Directions and Future Outlook for 1 3,4 Diaminophenyl Ethanol Research

Development of Sustainable Synthetic Routes

The imperative for green chemistry is a driving force in modern chemical synthesis, and the production of 1-(3,4-Diaminophenyl)ethanol is no exception. Future research will heavily concentrate on developing sustainable and eco-friendly methods for its synthesis. This involves moving away from traditional synthetic pathways that may rely on harsh reagents, toxic solvents, and energy-intensive conditions.

Key areas of focus will include:

Catalytic Hydrogenation: Exploring novel and more efficient catalyst systems for the reduction of precursor nitro compounds. This includes the use of earth-abundant metal catalysts as alternatives to precious metals like palladium and platinum.

Biocatalysis: Investigating the use of enzymes or whole-cell systems to perform key synthetic steps. Biocatalysis offers the potential for high selectivity under mild reaction conditions, significantly reducing the environmental footprint.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry can offer improved safety, better process control, and higher yields compared to traditional batch processing, contributing to a more sustainable manufacturing process.

Green Solvents: Focusing on the use of benign solvents such as water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds (VOCs).

The following table summarizes potential sustainable synthetic strategies and their advantages:

Synthetic StrategyKey Advantages
Novel Catalytic HydrogenationReduced reliance on precious metals, increased efficiency.
BiocatalysisHigh selectivity, mild reaction conditions, reduced waste.
Flow ChemistryImproved safety, enhanced process control, higher yields.
Use of Green SolventsReduced environmental and health impact.

Exploration of Novel Material Science Applications

The unique molecular structure of this compound, featuring both amine and alcohol functional groups on a phenyl ring, makes it a versatile building block for a variety of advanced materials. A significant future research direction will be the exploration of its potential in material science.

Promising areas of application include:

High-Performance Polymers: Utilizing this compound as a monomer or cross-linking agent in the synthesis of high-performance polymers such as polyimides, polybenzoxazines, and epoxy resins. The diamino functionality can impart thermal stability and mechanical strength, while the hydroxyl group can be used for further modifications or to enhance solubility and processing.

Advanced Composites: Incorporating this compound-based polymers as matrices for fiber-reinforced composites. These materials could find applications in the aerospace, automotive, and electronics industries where lightweight and durable materials are in high demand.

Functional Coatings and Adhesives: Developing novel coatings and adhesives with enhanced properties, such as improved adhesion, corrosion resistance, and thermal stability, by leveraging the reactive functional groups of this compound.

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling are becoming indispensable tools in chemical research. For this compound, these techniques will play a crucial role in accelerating the discovery and design of new applications.

Future computational efforts will likely focus on:

Property Prediction: Using quantum mechanical calculations and molecular dynamics simulations to predict the physical, chemical, and electronic properties of this compound and its derivatives. This can help in screening potential applications without the need for extensive experimental work.

Reaction Mechanism Elucidation: Modeling reaction pathways for the synthesis and polymerization of this compound to optimize reaction conditions and improve yields.

Material Design: Employing computational tools to design new polymers and materials based on this compound with tailored properties for specific applications.

Expanding the Scope of Mechanistic Biological Research

While the primary focus for this compound has been in chemical synthesis and material science, its structural motifs are present in many biologically active molecules. This suggests a potential for bio-applications that warrants further investigation.

Future biological research could explore:

Enzyme Inhibition Studies: Investigating the potential of this compound and its derivatives to act as inhibitors for specific enzymes, which could have therapeutic implications.

Antioxidant Properties: Evaluating the antioxidant capacity of the compound, given the presence of the aminophenol moiety, which is known to exhibit radical scavenging properties.

Bioconjugation: Utilizing the reactive functional groups of this compound for bioconjugation applications, such as linking it to proteins or other biomolecules for diagnostic or therapeutic purposes.

Interdisciplinary Research Opportunities

The full realization of the potential of this compound will require collaboration across various scientific disciplines. Interdisciplinary research will be key to unlocking novel applications and deepening the fundamental understanding of this compound.

Potential areas for interdisciplinary collaboration include:

Chemistry and Materials Science: Joint efforts to design and synthesize novel polymers and composites with enhanced properties.

Chemistry and Biology: Collaboration to explore the potential biological activities and applications of this compound derivatives.

Chemistry and Engineering: Working together to scale up sustainable synthetic processes and develop manufacturing techniques for new materials.

Computational and Experimental Chemistry: An integrated approach where computational predictions guide experimental design, leading to a more efficient research and development cycle.

The future of this compound research is bright and multifaceted. By focusing on these emerging research directions, the scientific community can pave the way for innovative discoveries and applications that leverage the unique chemical properties of this versatile compound.

Q & A

Q. Key Findings :

  • Synthetic yields : Reports vary from 60% (non-optimized) to 90% (catalytic hydrogenation), suggesting protocol refinement is critical .
  • Environmental persistence : Preliminary data indicate moderate biodegradability (t1/2_{1/2} = 30 days), but metabolite toxicity remains unstudied .

Q. Future Research Priorities :

  • Develop enantioselective biocatalysts (e.g., engineered ketoreductases) for greener synthesis .
  • Expand SAR studies to include pharmacokinetic properties (e.g., blood-brain barrier permeability).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.